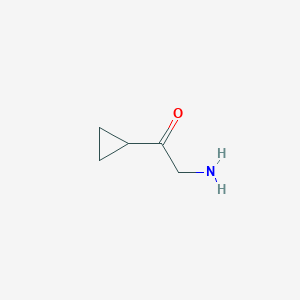

Aminomethyl cyclopropyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aminomethyl cyclopropyl ketone is a cyclic compound with structural analogy to glycine . It is a clear colourless to slightly yellow liquid .

Synthesis Analysis

The synthesis of cyclopropyl ketones involves several steps. A detailed procedure for the synthesis of methyl cyclopropyl ketone is described in the Organic Syntheses Procedure . This process involves the use of concentrated hydrochloric acid, α-acetyl-γ-butyrolactone, and other reagents . Another method involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution .Molecular Structure Analysis

The molecular structure of cyclopropyl ketones, like this compound, consists of a carbonyl group (a carbon-oxygen double bond) and a cyclopropyl group . The molecular formula for cyclopropyl methyl ketone is C5H8O .Chemical Reactions Analysis

Cyclopropyl ketones can undergo various chemical reactions. For instance, an unexpected dimerization of cyclopropyl ketones was observed, leading to the development of a synthetically useful crossed reaction between cyclopropyl ketones and enones . Another reaction involves a ring-opening cyanation reaction of cyclopropyl ketones for the construction of γ-cyanoketones .Physical And Chemical Properties Analysis

Cyclopropyl ketones, like this compound, have certain physical and chemical properties. They contain a carbonyl group, which is highly polar due to the electronegativity difference between carbon and oxygen . This polarity affects their reactivity . The 1H NMR spectra of cyclopropyl ketones show that hydrogens attached to a carbon adjacent to the sp2 hybridized carbon are deshielded due to the anisotropy created by the C=O bond .Scientific Research Applications

Reductive Amination and Cyclopropyl Ketones

Aminomethyl cyclopropyl ketone has been studied in the context of CO-assisted reductive chemistry. Cyclopropyl ketones, including aminomethyl derivatives, have been employed as bifunctional electrophiles in various reactions. These reactions can lead to the production of various compounds such as aminoketones, cyclopropyl methylamines, pyrrolidines, or 1,4-diaminopentanes (Afanasyev et al., 2017).

Catalysis and Synthesis

Cyclopropyl ketones, which include this compound, are used in catalytic processes. An example is the kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones, leading to optically active derivatives, showcasing their utility in synthetic chemistry (Zhang & Zhang, 2012).

Ring-Opening and Functionalization

These compounds have been central to studies exploring ring-opening reactions. For instance, the interaction of cyclopropyl phenyl ketone with Ni(PCy3) leads to the formation of nickeladihydropyran, a key intermediate in nickel-catalyzed cycloadditions (Ogoshi et al., 2006). Another study discusses the cleavage of cyclopropyl ketones under neutral conditions, leading to regiospecific enol acetate formation (Demuth & Raghavan, 1979).

Synthesis of Complex Molecules

Aminomethyl cyclopropyl ketones can be precursors for the synthesis of complex molecules. For example, doubly activated cyclopropanes, which can be derived from cyclopropyl ketones, have been utilized in the synthesis of 4-nitro- and 4-cyano-dihydropyrroles and pyrroles (Wurz & Charette, 2005).

Mechanism of Action

The mechanism of action of cyclopropyl ketones involves various catalytic processes. For example, a new type of C–C activation catalyst that relies upon a different, metalloradical mechanism can enable new subsequent reactivity: the cross-coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane to form 1,3-difunctionalized, ring-opened products .

Safety and Hazards

Future Directions

Future research on cyclopropyl ketones could focus on developing new synthetic routes and exploring their potential applications. For instance, activation of C–C bonds has the potential to revolutionize how molecules are made by altering the carbon skeleton . Furthermore, due to the importance of the amino ketone motif in synthetic and medicinal chemistry, the number of protocols developed in recent years has considerably increased .

properties

IUPAC Name |

2-amino-1-cyclopropylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c6-3-5(7)4-1-2-4/h4H,1-3,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXXZDWPOACFBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(4-ethylphenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)-N,N-dipropylacetamide](/img/structure/B2450567.png)

![N-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2450570.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2450571.png)

![4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid;hydrochloride](/img/structure/B2450573.png)

![4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2450581.png)

![4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine](/img/structure/B2450584.png)

![(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B2450585.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2450588.png)